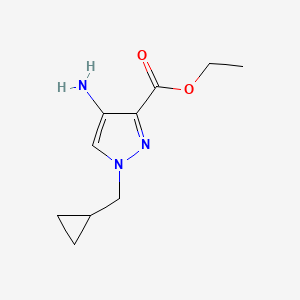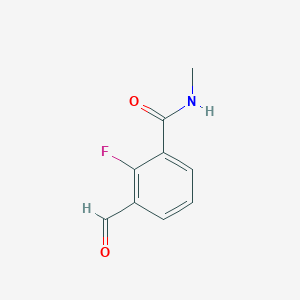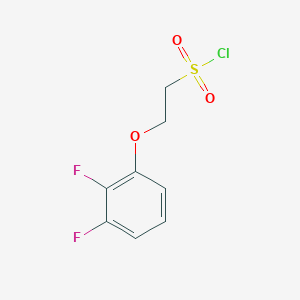
ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the cyclopropylmethyl group through alkylation reactions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and alkylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
Cyclopropylmethyl 4-amino-1H-pyrazole-3-carboxylate: Similar structure but different ester group, which can influence its solubility and reactivity.
Uniqueness
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the cyclopropylmethyl group and the ethyl ester group. This combination imparts specific chemical and biological properties that can be advantageous in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)9-8(11)6-13(12-9)5-7-3-4-7/h6-7H,2-5,11H2,1H3 |
Clé InChI |
HOPMEPSOXDXGTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1N)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
